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molecular formula C18H18O2 B1293665 1,4-Dibenzoylbutane CAS No. 3375-38-0

1,4-Dibenzoylbutane

Cat. No. B1293665
M. Wt: 266.3 g/mol
InChI Key: VRBLNWVVFVBNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05663440

Procedure details

In a 2-liter three-necked flask equipped with a stirring device, a thermometer and a nitrogen substituting device, 700 milliliters of benzene was introduced and 177.0 g of aluminum chloride was added with ice cooling. Then, a solution of 101.6 g of adipoyl chloride in 300 milliliters of benzene was added dropwise for 35 minutes. After stirring for one day and one night with warming back to the room temperature, the solution was poured in 3 liters of ice water containing dilute hydrochloric acid, and extracted with 2.5 liters of toluene. Thereafter, the solution was washed with a 0.5N aqueous solution of sodium hydroxide and water, and then dried with anhydrous magnesium sulfate. After removing off the solvent by a rotary evaporator, 128.4 g of 1,6-diphenylhexane-1,6-dione was obtained as crystals by recrystallizing the obtained crystals from ethyl acetate.
Quantity
177 g
Type
reactant
Reaction Step One
Quantity
101.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
3 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:13])[CH2:6][CH2:7][CH2:8][CH2:9][C:10](Cl)=[O:11].[CH:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[C:15]1([C:5](=[O:13])[CH2:6][CH2:7][CH2:8][CH2:9][C:10]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[O:11])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
177 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
101.6 g
Type
reactant
Smiles
C(CCCCC(=O)Cl)(=O)Cl
Name
Quantity
300 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
ice water
Quantity
3 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for one day and one night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2-liter three-necked flask equipped with a stirring device
EXTRACTION
Type
EXTRACTION
Details
extracted with 2.5 liters of toluene
WASH
Type
WASH
Details
Thereafter, the solution was washed with a 0.5N aqueous solution of sodium hydroxide and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removing off the solvent
CUSTOM
Type
CUSTOM
Details
by a rotary evaporator

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CCCCC(=O)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 128.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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